molecular formula C10H14ClNO2 B1419584 (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride CAS No. 1212291-95-6

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride

Cat. No. B1419584
M. Wt: 215.67 g/mol
InChI Key: VSVIXBOCIIALFF-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS number 1212291-95-6 . It has a molecular weight of 215.68 and a molecular formula of C10H14ClNO2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.68 . Other physical and chemical properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Bacterial Biofilm Inhibition : Synthesized derivatives of (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride have shown suitable inhibitory action against biofilms of bacterial strains such as Escherichia coli and Bacillus subtilis, along with exhibiting mild cytotoxicity (Abbasi et al., 2020).
  • Antibacterial Agents and Enzyme Inhibitors : N-Substituted derivatives demonstrated significant antibacterial potential and moderate inhibitory activity against the lipoxygenase enzyme (Abbasi et al., 2017).
  • Antimicrobial and Antifungal Activities : Certain compounds derived from this chemical were found to possess considerable antibacterial and antifungal potential, with low hemolytic activity, indicating their potential as antimicrobial agents (Abbasi et al., 2020).

Therapeutic Potential

  • Anticonvulsant Activity : Amino amides and amino esters based on (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride have been studied for their anticonvulsant activity, suggesting their potential use in treating convulsions or seizures (Arustamyan et al., 2019).

Synthesis and Characterization

  • Synthesis of Therapeutic Compounds : Various synthesis methods have been explored to create derivatives of this chemical, which serve as precursors for potential therapeutic compounds (Bozzo et al., 2003).

Enzyme Inhibition Studies

  • Lipoxygenase Inhibition : Synthesized compounds containing the (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride moiety were effective in inhibiting lipoxygenase, an enzyme implicated in inflammation (Abbasi et al., 2017).

Alpha 1-Adrenoreceptor Antagonist

  • Enantiomers of Mephendioxan : The synthesis and biological profiling of enantiomers of trans-[2-(2,6-dimethoxyphenoxy)ethyl] [(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine, a potent competitive alpha 1A-adrenoreceptor antagonist, were studied, indicating its significance in receptor subtype characterization (Quaglia et al., 1996).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315-H319 . This indicates that it can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9;/h2-3,6-7H,4-5,11H2,1H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVIXBOCIIALFF-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)OCCO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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